molecular formula C14H14BFO3 B8206512 (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid

(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid

Cat. No.: B8206512
M. Wt: 260.07 g/mol
InChI Key: DIJJHRZFGOXMCT-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, methyl, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(II) acetate or other palladium complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of boronic acids often involves the reaction of borate esters with organolithium or Grignard reagents, followed by hydrolysis . This method allows for the large-scale production of boronic acids with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Conversion to phenols or quinones

    Reduction: Formation of boronates

    Substitution: Halogenation or alkylation reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide

Major Products

The major products formed from these reactions include biaryl compounds, phenols, boronates, and substituted phenyl derivatives .

Scientific Research Applications

(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid involves its ability to form stable carbon-boron bonds, which can participate in various chemical transformations. The boronic acid group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid transfers its organic group to the palladium center, leading to the formation of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • Phenylboronic acid

Uniqueness

(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of pharmaceuticals .

Properties

IUPAC Name

(3-fluoro-4-methyl-5-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-13(16)7-12(15(17)18)8-14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJJHRZFGOXMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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